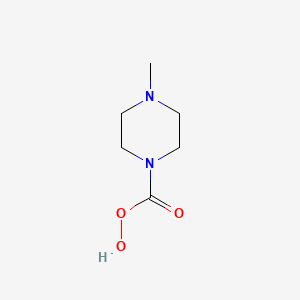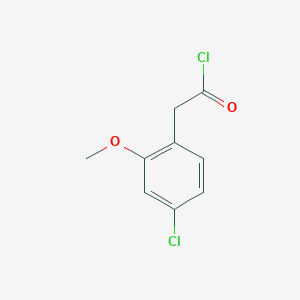
2-(4-Chloro-2-methoxyphenyl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride typically involves the chlorination of 2-(4-Chloro-2-methoxyphenyl)acetic acid. One common method is to react 2-(4-Chloro-2-methoxyphenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Chloro-2-methoxyphenyl)acetic acid+SOCl2→2-(4-Chloro-2-methoxyphenyl)acetyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise temperature and pressure regulation, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chloro-2-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chloro-2-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
2-(4-Chloro-2-methoxyphenyl)acetic acid: from hydrolysis.
2-(4-Chloro-2-methoxyphenyl)ethanol: from reduction.
科学研究应用
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the active site of enzymes or receptors, altering their activity and leading to therapeutic effects.
相似化合物的比较
2-(4-Methoxyphenyl)acetyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-methylphenoxyacetyl chloride: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
4-Methoxybenzoyl chloride: Similar functional group but attached to a benzoyl moiety, affecting its reactivity and applications.
Uniqueness: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
属性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
InChI 键 |
BUPPFVDKDWUPPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

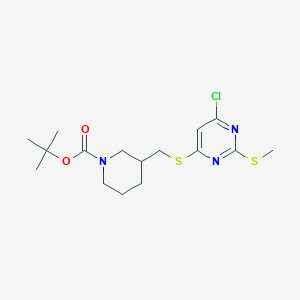
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
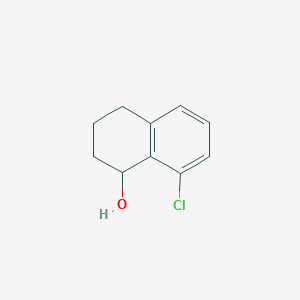
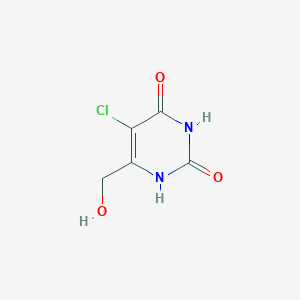
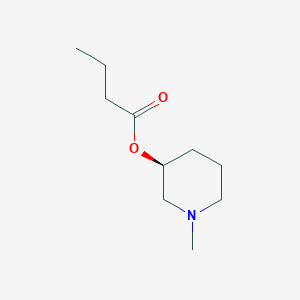
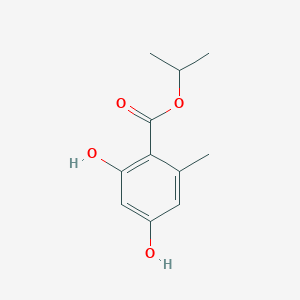
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

